molecular formula C15H14N2O B11582599 2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one

2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one

Cat. No.: B11582599
M. Wt: 238.28 g/mol
InChI Key: GKJRHALSTIYKOE-UHFFFAOYSA-N
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Description

2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one is a complex organic compound known for its unique structure and properties It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5-amine
  • 2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5-ol

Uniqueness

2,4,9-Trimethylbenzo(B)(1,8)naphthyridin-5(10H)-one stands out due to its unique structural features and reactivity. Its specific arrangement of functional groups and ring system provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2,4,9-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C15H14N2O/c1-8-5-4-6-11-13(8)17-15-12(14(11)18)9(2)7-10(3)16-15/h4-7H,1-3H3,(H,16,17,18)

InChI Key

GKJRHALSTIYKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(N2)N=C(C=C3C)C

Origin of Product

United States

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